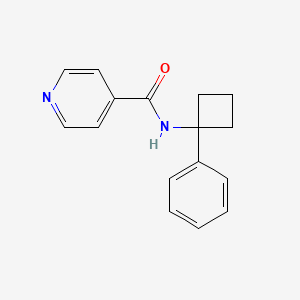
N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide, also known as MPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPA is a white crystalline powder that is soluble in organic solvents and is commonly used in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in inflammation and pain, and their inhibition by N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide results in a reduction in these symptoms.
Biochemical and Physiological Effects
N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide has been found to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to exhibit antibacterial activity against various strains of bacteria. In addition, N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide has been found to have a low toxicity profile, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide in lab experiments is its low toxicity profile, which makes it a safe and reliable compound to work with. However, one of the limitations of using N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the research and development of N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide. One potential application is in the field of cancer research, where N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide has been found to exhibit promising anti-cancer properties. Another potential application is in the development of new antibacterial agents, where N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide has been found to exhibit significant activity against various strains of bacteria. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide and its potential applications in various fields.
Synthesis Methods
The synthesis of N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide involves the reaction of 3-methylbenzoyl chloride with 2-amino-1-cyclohexanol in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride to yield N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide.
Scientific Research Applications
N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide has been extensively studied for its potential applications in various fields. One of the major applications of N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide is in the field of medicinal chemistry, where it has been found to exhibit significant anti-inflammatory and analgesic properties. N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide has also been studied for its potential use as an antibacterial agent, as well as in the treatment of cancer.
properties
IUPAC Name |
N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-12-6-5-7-13(10-12)16-14(18)11-17-9-4-2-3-8-15(17)19/h5-7,10H,2-4,8-9,11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHCVIHWMIKTMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)


![6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475722.png)



![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)

![6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)


